EA is a significant oleochemical substance with widespread application across various industries . Its primary utilization lies in the production of fine chemicals, owing to its hydrophobicity and exceptional lubricating properties . Upon hydrogenation, EA can be transformed into behenic acid which is an immersed direct FA . Behenic acid and its derivatives find extensive use as plasticizers, lubricants, and stabilizers in the food, pharmaceutical, and plastics industries .
Erucic acid is a monounsaturated omega-9 fatty acid with the chemical formula , classified as 22:1ω9. It is predominantly found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard, where it can constitute 20% to 54% of their oil content. The compound is also known as cis-13-docosenoic acid, while its trans isomer is referred to as brassidic acid. In its pure form, erucic acid appears as a white waxy solid, insoluble in water, with a melting point of approximately 33.8 °C and a boiling point of around 381.5 °C .
Erucic acid is generally considered safe for human consumption at low levels. However, high intake has been linked to health problems in animals, including heart lesions and impaired growth. Regulatory agencies like the European Food Safety Authority (EFSA) have established safe levels for erucic acid in food [].
Erucic acid is combustible and can burn when exposed to high temperatures or open flames [].
Erucic acid is relatively stable under normal storage conditions but can degrade upon exposure to light and heat [].
Erucic acid has diverse applications across various industries:
Research on erucic acid interactions has highlighted both toxicological and pharmacological aspects:
Erucic acid shares structural similarities with various other fatty acids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Saturation Level | Notable Sources | Unique Features |
---|---|---|---|---|
Oleic Acid | C18H34O2 | Monounsaturated | Olive oil, avocados | Widely consumed; recognized for health benefits |
Behenic Acid | C22H44O2 | Saturated | Ben oil (from Moringa trees) | Used primarily for industrial applications |
Brassidic Acid | C22H42O2 | Trans Isomer | Brassica plants | Less common; derived from erucic acid |
Eicosenoic Acid | C20H38O2 | Monounsaturated | Certain fish oils | Shorter carbon chain than erucic acid |
Erucic acid's unique position stems from its specific carbon chain length and unsaturation level, making it particularly valuable in industrial applications while being subject to health regulations due to its metabolic effects .
Erucic acid derives its name from the genus Eruca (rocket/arugula), though it is most abundant in seeds of the Brassicaceae family, particularly rapeseed (Brassica napus), mustard (Brassica juncea), and camelina (Camelina sativa). Historically, rapeseed oil contained 40–60% erucic acid, but concerns over its cardiac toxicity in animal studies during the 1960s–1970s prompted the development of low-erucic acid rapeseed (LEAR) varieties, commercially known as canola (≤2% erucic acid). This shift marked a pivotal moment in agricultural chemistry, balancing food safety with industrial demand.
Erucic acid’s industrial value stems from its hydrophobicity and chemical stability, making it ideal for lubricants, surfactants, and nylon production. Conversely, agricultural innovations have focused on modulating its content: LEAR cultivars dominate food markets, while high-erucic acid rapeseed (HEAR) remains critical for non-food applications. The global market for HEAR oil is driven by its role in producing brassylic acid, a precursor for high-performance polymers.
Erucic acid represents a monounsaturated omega-9 fatty acid with the molecular formula C₂₂H₄₂O₂ and a molecular weight of 338.57 grams per mole [1] [2] [3]. The compound is systematically named (13Z)-13-docosenoic acid, indicating the presence of a cis double bond at the 13th carbon position within the 22-carbon aliphatic chain [2] [3]. The Chemical Abstracts Service registry number 112-86-7 uniquely identifies this fatty acid in chemical databases [1] [2] [3].
The structural configuration of erucic acid is characterized by the presence of a single double bond located between carbon atoms 13 and 14, counting from the carboxyl terminus [1] [5]. This double bond exhibits Z-configuration, also known as cis-configuration, which significantly influences the molecular geometry and physicochemical properties of the compound [1] [5] [6]. The cis arrangement creates a bend in the carbon chain at approximately 30 degrees, contrasting with the linear configuration observed in saturated fatty acids [4].
Stereoisomerism plays a crucial role in defining the properties of erucic acid. The trans isomer of erucic acid is known as brassidic acid, which exhibits markedly different crystalline structure and wetting properties compared to the cis form [4] [6]. X-ray diffraction studies have demonstrated that erucic acid possesses a distinct crystalline structure that differs significantly from other fatty acids, including its trans isomer brassidic acid and saturated analogs such as behenic acid [4]. The stereochemical configuration directly impacts the molecular packing arrangement and influences various physical properties including melting behavior and solubility characteristics [4].
The International Union of Pure and Applied Chemistry Standard InChI Key for erucic acid is DPUOLQHDNGRHBS-KTKRTIGZSA-N, which provides a unique digital fingerprint for the compound [2] [3]. The Simplified Molecular Input Line Entry System notation is represented as CCCCCCCCC/C=C\CCCCCCCCCCCC(=O)O, clearly indicating the cis double bond configuration through the /C=C\ notation [3] [22].
The physicochemical properties of erucic acid have been extensively characterized through various analytical techniques. The compound exhibits distinctive thermal, solubility, and reactivity profiles that are directly related to its molecular structure and stereochemical configuration.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₂H₄₂O₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 338.57 | [1] [2] [3] |
IUPAC Name | (13Z)-13-Docosenoic acid | [2] [3] |
CAS Registry Number | 112-86-7 | [1] [2] [3] |
EINECS Number | 204-011-3 | [3] [5] |
Melting Point (°C) | 28-33.5 | [8] [12] [22] |
Boiling Point (°C) | 381.5 (decomposition) | [8] [12] [18] |
Density (g/cm³) | 0.86 (at 55°C) | [8] [12] [18] |
Refractive Index (nD) | 1.4534 (at 45°C) | [8] [12] [22] |
pKa | 4.78±0.10 | [8] [15] |
LogP (Octanol/Water) | 7.67-9.46 | [9] [10] |
Physical State | Solid at room temperature | [8] [12] [22] |
Color | Colorless to white | [8] [12] |
Crystal Form | Needle-shaped crystals | [8] [12] |
The thermal properties of erucic acid demonstrate its stability characteristics and phase transition behavior under various temperature conditions. The melting point of erucic acid ranges from 28 to 33.5 degrees Celsius, with most sources reporting values between 28-32 degrees Celsius [8] [12] [22]. This relatively low melting point is attributed to the presence of the cis double bond, which disrupts the regular packing of the hydrocarbon chains and reduces intermolecular van der Waals interactions [4].
The boiling point of erucic acid is reported as 381.5 degrees Celsius under atmospheric pressure, though thermal decomposition occurs at this temperature [8] [12] [18]. Under reduced pressure conditions, the compound exhibits lower boiling points: 358 degrees Celsius at 53.3 kilopascals and 265 degrees Celsius at 2.0 kilopascals [8] [12] [13]. These values demonstrate the compound's thermal sensitivity and the need for careful temperature control during purification and analytical procedures.
Thermal Property | Value | Reference |
---|---|---|
Enthalpy of Fusion (kJ/mol) | 54.0-58.62 | [9] [13] |
Enthalpy of Vaporization (kJ/mol) | 87.95-154.5 | [9] [13] |
Critical Temperature (K) | 1044.39 | [9] |
Critical Pressure (kPa) | 1025.31 | [9] |
Critical Volume (m³/kmol) | 1.272 | [9] |
Heat Capacity at 852.97 K (J/mol·K) | 1052.00 | [9] |
Heat Capacity at 1044.39 K (J/mol·K) | 1152.00 | [9] |
Thermal Decomposition Temperature (°C) | 381.5 | [8] [12] |
The enthalpy of fusion for erucic acid ranges from 54.0 to 58.62 kilojoules per mole, indicating the energy required for the solid-liquid phase transition [9] [13]. The enthalpy of vaporization varies significantly depending on temperature, ranging from 87.95 to 154.5 kilojoules per mole [9] [13]. The critical temperature is determined to be 1044.39 Kelvin with a corresponding critical pressure of 1025.31 kilopascals [9].
Vapor pressure data for erucic acid follow the Antoine equation with coefficients A = 6.96176, B = 4156.218, and C = -57.461, valid for the temperature range of 479.9 to 654.7 Kelvin [28]. At 562.12 Kelvin, the vapor pressure is 1.33 kilopascals, increasing to 202.65 kilopascals at 748.59 Kelvin [9] [28].
Research on thermal stability has shown that erucic acid-containing oils demonstrate improved thermal stability when polyunsaturated fatty acid content is reduced [11] [14]. Rancimat analysis revealed that high erucic low polyunsaturate oils exhibited thermal stability of 16.4 hours compared to 4.2 hours for conventional high erucic rapeseed oils [14]. This enhanced stability is attributed to the reduced susceptibility to oxidative degradation processes.
The solubility characteristics of erucic acid are primarily governed by its long hydrocarbon chain and carboxylic acid functional group. The compound is insoluble in water due to its predominantly hydrophobic nature [8] [18] [19]. The estimated pKa value of 4.78±0.10 indicates that erucic acid will exist almost entirely in the anion form under physiological pH conditions [8] [15].
Erucic acid demonstrates high solubility in organic solvents, particularly ether, where it is highly soluble [8] [18] [19]. The compound is also soluble in ethanol and methanol, making these solvents suitable for analytical and preparative procedures [8] [18] [19]. In dimethyl sulfoxide, erucic acid exhibits a solubility of 67 milligrams per milliliter, equivalent to 197.89 millimolar concentration [16].
Solvent | Solubility | Reference |
---|---|---|
Water | Insoluble | [8] [18] [19] |
Ethanol | Soluble | [8] [18] [19] |
Ether | Highly soluble | [8] [18] [19] |
DMSO | 67 mg/mL (197.89 mM) | [16] |
Methanol | Soluble | [8] [18] |
The LogP value, representing the octanol-water partition coefficient, ranges from 7.67 to 9.46, confirming the highly lipophilic nature of erucic acid [9] [10]. This high partition coefficient indicates strong affinity for lipid phases and low water solubility, which influences its distribution and behavior in biological and industrial systems.
Reactivity studies have demonstrated that erucic acid can undergo various chemical transformations. The double bond at position 13 serves as a reactive site for ozonolysis reactions, leading to the formation of brassylic acid and nonanoic acid [1]. This oxidative cleavage reaction is utilized industrially for the production of specialty chemicals and dicarboxylic acids. The carboxylic acid functional group readily participates in esterification reactions, forming methyl and ethyl esters that are commonly used in analytical procedures [17] [24].
Spectroscopic analysis reveals characteristic features of the erucic acid structure. Fourier-transform infrared spectroscopy shows the carbonyl stretch at 1735-1741 wavenumbers, confirming the presence of the carboxylic acid functional group [23] [24]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic chemical shifts for the olefinic protons at δ 5.32-5.93, alpha-methylene protons at δ 2.30-2.38, and terminal methyl protons at δ 0.88 [24]. Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon at δ 173-174, olefinic carbons at δ 132-133, and aliphatic carbons in the range of δ 29.6-29.7 [24].
The compound exhibits a retention index of 2628.95 when analyzed by gas chromatography using a 5%-phenyl-95%-dimethylpolysiloxane capillary column, based on n-alkanes from C10 to C36 [26]. Mass spectrometry under electron ionization conditions produces a molecular ion peak at m/z 338, corresponding to the molecular weight of erucic acid [25] [26].
Erucic acid demonstrates widespread distribution across the Brassicaceae family, with significant variation in content levels between species and even within cultivars of the same species. This monounsaturated fatty acid is naturally concentrated in the seed oils of these plants, where it serves as a storage lipid in triacylglycerols [1] [2].
The distribution of erucic acid in Brassicaceae species follows distinct patterns based on genetic and environmental factors. Brassica napus, commonly known as rapeseed or canola, exhibits the most dramatic variation in erucic acid content. High-erucic acid rapeseed varieties contain 20-54% erucic acid in their seed oil, while low-erucic acid varieties (canola) have been selectively bred to contain less than 2% erucic acid by definition [1] [3]. This breeding achievement represents one of the most successful examples of fatty acid modification in crop plants.
Brassica rapa displays similarly variable erucic acid content, with traditional high-erucic acid varieties containing 40-57% erucic acid, while zero-erucic acid landraces have been identified with content as low as 0.5-1% [4]. Analysis of 1981 Chinese landraces of Brassica rapa revealed that over 90% of samples contained more than 40% erucic acid, indicating that high erucic acid content is the predominant natural state for this species [4].
Brassica juncea, commonly cultivated as mustard, consistently produces high levels of erucic acid, with Indian varieties containing 30-51% erucic acid in their seed oil [5]. Gas-liquid chromatography analysis of Indian rapeseed-mustard germplasm confirmed that varieties commonly grown in India are characterized by high erucic acid content accompanied by low levels of oleic acid (13-23%) [5].
Brassica oleracea exhibits erucic acid content ranging from 27-49%, while Brassica nigra contains 30-45% erucic acid [6]. Sinapis alba (white mustard) produces seed oil with 25-35% erucic acid content [7].
Beyond the traditional Brassica species, other members of the Brassicaceae family demonstrate even higher erucic acid concentrations. Crambe abyssinica is particularly notable for its extremely high erucic acid content of 55-65%, making it an important industrial crop for erucic acid production [2]. Tropaeolum majus (nasturtium) produces the highest known concentrations of erucic acid among Brassicaceae species, with levels reaching 75-80% of total fatty acids [2]. Limnanthes alba similarly produces high erucic acid content of 60-70% [2].
The Eruca genus, from which erucic acid derives its name, includes Eruca sativa (commonly known as arugula or rocket), which contains 20-30% erucic acid in its seed oil [1]. This species represents the historical connection between the fatty acid and its botanical origins within the Brassicaceae family.
Recent investigations have revealed that erucic acid distribution is not limited to terrestrial plants. The compound has also been identified in some marine animal oils, particularly in deep-sea fish such as trout, salmon, and cod, where it occurs alongside docosenoic acid (cetolic acid) [2]. However, the concentrations in marine sources are significantly lower than those found in Brassicaceae seeds.
The natural occurrence of erucic acid in Brassicaceae species represents an evolutionary adaptation that may serve multiple biological functions. The high energy density of very-long-chain fatty acids like erucic acid provides efficient energy storage for seed germination and early seedling development [8]. Additionally, the unique physical properties of erucic acid, including its hydrophobicity and resistance to oxidation, may contribute to seed preservation and protection against environmental stresses.
The biosynthesis of erucic acid in plant embryos represents a sophisticated metabolic process that occurs primarily during seed development. This pathway involves the coordinated action of multiple enzymatic complexes and subcellular compartments to achieve the elongation of oleic acid to the 22-carbon erucic acid molecule [9] [10].
The temporal regulation of erucic acid biosynthesis is precisely controlled during embryogenesis. Gene expression analysis in Brassica napus has demonstrated that Fatty Acid Elongase 1 (FAE1) transcription is restricted to the embryo and is temporally regulated during seed development [11]. The highest transcript levels occur approximately 24-30 days after flowering, which coincides with the period of maximum erucic acid accumulation in rapeseed oil [11]. This temporal specificity ensures that erucic acid synthesis occurs during the critical phase of seed oil accumulation.
The biosynthetic pathway begins with the plastidial synthesis of oleic acid, which serves as the primary substrate for erucic acid formation. Oleic acid produced in the plastid is exported to the cytosol, where it undergoes activation to oleoyl-coenzyme A by long-chain acyl-CoA synthetases [9] [12]. This activation step is crucial for making the fatty acid available for subsequent elongation reactions.
The cellular compartmentalization of erucic acid biosynthesis involves multiple organelles working in coordination. While the initial fatty acid synthesis occurs in plastids, the elongation process takes place in the endoplasmic reticulum, where the fatty acid elongase complex is localized [13] [8]. This compartmentalization requires sophisticated transport mechanisms to move fatty acid intermediates between organelles.
Research has revealed the existence of intermediate oleic acid pools that contribute to erucic acid biosynthesis. Labeling experiments with radioactive acetate in Brassica rapa embryos demonstrated that newly synthesized oleic acid does not immediately become a substrate for elongation to erucic acid [9]. Instead, the data suggests the existence of an intermediate pool of oleic acid, which contributes at least part of the oleoyl precursor for erucic acid production. This finding indicates a more complex regulatory system than initially proposed.
The metabolic pathway also involves the coordinated regulation of multiple lipid pools. During erucic acid biosynthesis, there is parallel accumulation of phosphatidylcholine and triacylglycerols, suggesting that the pathway is integrated with broader lipid metabolism [9]. The synthesis of erucic acid is tightly linked to the availability of malonyl-CoA and the activity of acetyl-CoA carboxylase, which produces this essential substrate.
Environmental factors significantly influence the metabolic pathways of erucic acid biosynthesis. Light exposure has been shown to affect the accumulation of intermediates in the pathway, with both light and specific inhibitors increasing the accumulation of oleic acid and phosphatidylcholine [9]. Temperature also plays a crucial role, with studies showing that growth temperature affects erucic acid levels in seeds, with lower temperatures generally promoting higher erucic acid content [14].
The metabolic regulation of erucic acid biosynthesis involves complex feedback mechanisms. The pathway is subject to allosteric regulation, with various metabolites influencing enzyme activities. Coenzyme A itself can inhibit the elongation system by approximately 30%, suggesting that the balance of CoA and acyl-CoA pools is critical for optimal pathway function [15].
The elongation of oleic acid to erucic acid represents a highly specialized metabolic process that occurs through the action of the fatty acid elongase complex. This multienzyme system catalyzes the sequential addition of two-carbon units to oleic acid through a series of four enzymatic reactions [8].
The Fatty Acid Elongase 1 (FAE1) gene encodes the initial and rate-limiting enzyme in the erucic acid elongation pathway. FAE1 functions as a beta-ketoacyl-CoA synthase that catalyzes the condensation reaction between oleoyl-CoA and malonyl-CoA [16] [4]. This enzyme is essential for determining the capacity of plant embryos to produce erucic acid, and its expression levels directly correlate with erucic acid accumulation in seeds.
The molecular characteristics of FAE1 reveal important insights into the elongation mechanism. The enzyme is a 1521-base pair gene with no introns, encoding a protein of approximately 57 kilodaltons [4] [11]. The protein contains several conserved domains that are crucial for its catalytic activity, including four conserved histidine residues (His302, His387, His391, and His420), six conserved cysteine residues (including the active site at Cys223), and an asparagine residue at position 424 [16]. These amino acid residues are essential for the enzyme's condensing activity and are highly conserved across Brassicaceae species.
The elongation mechanism involves a cyclical process of four sequential reactions. The first step is the condensation of oleoyl-CoA with malonyl-CoA, catalyzed by the FAE1 condensing enzyme, to produce a beta-ketoacyl-CoA intermediate with 20 carbons [8]. This reaction releases carbon dioxide and represents the committed step in erucic acid biosynthesis.
The second reaction involves the reduction of the beta-keto group to an alcohol by beta-ketoacyl-CoA reductase, using NADPH as the reducing agent [8]. This step produces a 3-hydroxyacyl-CoA intermediate. The third reaction is the dehydration of the 3-hydroxyacyl-CoA to form an enoyl-CoA, catalyzed by 3-hydroxyacyl-CoA dehydratase [13]. Finally, the enoyl-CoA is reduced by enoyl-CoA reductase to produce eicosanoyl-CoA (20:1), which can serve as a substrate for further elongation to erucic acid.
The elongation process can continue with additional cycles to produce erucic acid. The second round of elongation involves the condensation of eicosanoyl-CoA with malonyl-CoA, followed by the same sequence of reduction, dehydration, and reduction reactions to produce erucoyl-CoA (22:1) [8].
The elongation mechanism exhibits substrate specificity that influences the final fatty acid composition. The FAE1 enzyme shows preference for monounsaturated fatty acids, particularly oleic acid, but can also accept other C18 fatty acids as substrates [4]. This specificity is determined by the active site architecture of the enzyme and explains why erucic acid is the predominant very-long-chain fatty acid produced in Brassicaceae seeds.
Recent research has revealed the importance of protein-protein interactions in the elongation mechanism. The fatty acid elongase complex requires the coordinated action of multiple enzymes, and studies have demonstrated specific interactions between elongase components [13]. Bimolecular fluorescence complementation experiments have shown that the 3-hydroxyacyl-CoA dehydratase (PAS2) interacts specifically with the enoyl-CoA reductase (CER10) in the endoplasmic reticulum [13].
The regulation of the elongation mechanism involves both transcriptional and post-translational controls. The expression of FAE1 is tissue-specific and developmentally regulated, with peak expression occurring during the period of maximum oil accumulation in seeds [11]. Post-translational regulation involves the availability of substrates, particularly malonyl-CoA, and the activity of acetyl-CoA carboxylase, which produces this essential substrate.
The efficiency of the elongation mechanism is influenced by the cellular environment and metabolic state of the embryo. Studies have shown that the elongation process is sensitive to the redox state of the cell, with NADPH availability being a limiting factor for the reduction reactions [15]. The balance between fatty acid synthesis and degradation also affects the efficiency of elongation, with conditions favoring anabolic metabolism promoting erucic acid accumulation.
The biosynthesis of erucic acid is fundamentally dependent on the availability and utilization of two critical coenzyme A derivatives: acyl-CoA and malonyl-CoA. These activated fatty acid intermediates serve as both substrates and regulatory molecules in the elongation pathway [9] [17].
Acyl-CoA functions as the primary substrate for the elongation reaction, with oleoyl-CoA serving as the initial substrate for erucic acid biosynthesis. The formation of acyl-CoA esters is catalyzed by long-chain acyl-CoA synthetases, which activate fatty acids by forming a thioester bond with coenzyme A [12]. This activation is essential for making fatty acids available for metabolic reactions, as free fatty acids cannot directly participate in elongation reactions.
The cellular distribution of acyl-CoA pools plays a crucial role in erucic acid biosynthesis. Multiple acyl-CoA pools exist within plant cells, each serving different metabolic functions [18]. The acyl-CoA pool destined for erucic acid synthesis must be properly compartmentalized to the endoplasmic reticulum, where the elongation reactions occur. Long-chain acyl-CoA synthetases LACS4 and LACS9 have been identified as particularly important for maintaining the acyl-CoA pools required for very-long-chain fatty acid synthesis [12].
The regulation of acyl-CoA availability involves complex transport mechanisms between cellular compartments. Acyl-CoA cannot freely cross membranes, requiring specific transport proteins and binding proteins to facilitate their movement [18]. Acyl-CoA-binding proteins (ACBPs) play crucial roles in maintaining acyl-CoA pools and facilitating their transport to sites of utilization. These proteins are particularly important during periods of high lipid synthesis, such as during seed development when erucic acid accumulation occurs.
Malonyl-CoA serves as the two-carbon donor for fatty acid elongation reactions. This activated form of malonate is produced by the carboxylation of acetyl-CoA by acetyl-CoA carboxylase [17]. The reaction requires ATP and bicarbonate as cofactors and represents a key regulatory point in fatty acid biosynthesis.
The cellular synthesis of malonyl-CoA occurs primarily in the cytosol through the action of the homodimeric acetyl-CoA carboxylase (ACC1) [17]. This enzyme is highly regulated and represents a major control point for fatty acid synthesis. The activity of ACC1 is subject to allosteric regulation, with citrate serving as an activator and palmitoyl-CoA serving as an inhibitor, providing feedback control based on the cellular energy state and fatty acid levels.
Experimental evidence for the essential role of malonyl-CoA in erucic acid biosynthesis comes from inhibitor studies. Treatment of Brassica rapa embryos with haloxyfop, a specific inhibitor of homodimeric acetyl-CoA carboxylase, severely inhibited the synthesis of erucic acid from radiolabeled acetate [9]. This inhibition demonstrated that essentially all malonyl-CoA required for oleic acid elongation to erucic acid is produced by the homodimeric acetyl-CoA carboxylase.
The stoichiometry of malonyl-CoA utilization in erucic acid biosynthesis requires two molecules of malonyl-CoA for the complete elongation of oleic acid to erucic acid. The first malonyl-CoA is consumed in the elongation of oleic acid to eicosenoic acid, and the second malonyl-CoA is used for the subsequent elongation to erucic acid [8]. This requirement makes malonyl-CoA availability a potential limiting factor for erucic acid production.
The regulation of malonyl-CoA levels involves both synthetic and degradative pathways. In addition to its synthesis by acetyl-CoA carboxylase, malonyl-CoA can be degraded by malonyl-CoA decarboxylase, which provides another level of metabolic control [17]. The balance between these pathways determines the steady-state concentration of malonyl-CoA available for fatty acid elongation.
The compartmentalization of malonyl-CoA is crucial for its function in erucic acid biosynthesis. While malonyl-CoA is synthesized in the cytosol, it must be available at the endoplasmic reticulum where the elongation reactions occur. The transport of malonyl-CoA across membranes is limited, requiring local synthesis or specific transport mechanisms to ensure adequate substrate availability.
The interaction between acyl-CoA and malonyl-CoA pools involves complex regulatory mechanisms. The ratio of these two substrates influences the rate and efficiency of elongation reactions. High acyl-CoA levels can promote elongation by providing substrate availability, while high malonyl-CoA levels ensure adequate two-carbon donor availability. However, excessive levels of either substrate can lead to feedback inhibition and metabolic imbalances.
Recent research has revealed the importance of acyl-CoA and malonyl-CoA in coordinating erucic acid biosynthesis with other metabolic pathways. The synthesis of erucic acid must be balanced with the production of other fatty acids and lipids to maintain cellular homeostasis [8]. This coordination involves complex regulatory networks that monitor substrate availability and adjust enzyme activities accordingly.
Irritant